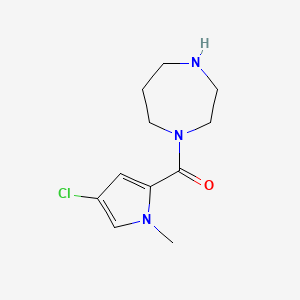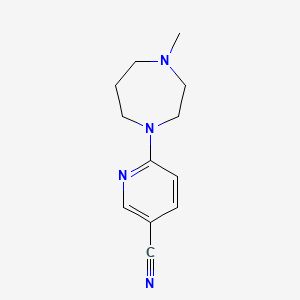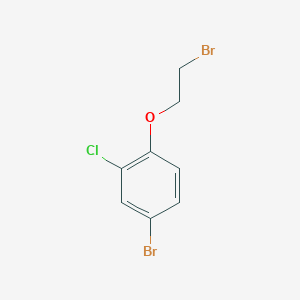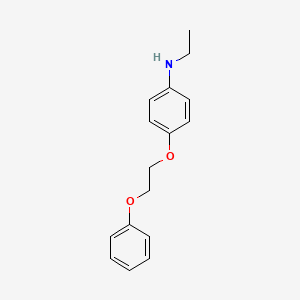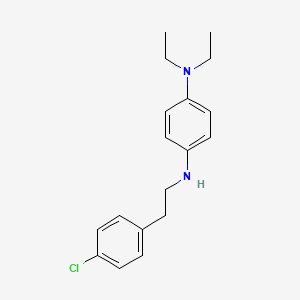![molecular formula C11H13NO2 B1451722 3-[(4-甲氧基苯基)甲氧基]丙腈 CAS No. 791067-67-9](/img/structure/B1451722.png)
3-[(4-甲氧基苯基)甲氧基]丙腈
描述
“3-[(4-Methoxyphenyl)methoxy]propanenitrile” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[(4-Methoxyphenyl)methoxy]propanenitrile” consists of a nitrile group (-C≡N) attached to a propyl group (C3H7), which is further connected to a methoxyphenyl group (C7H7O) .Physical And Chemical Properties Analysis
“3-[(4-Methoxyphenyl)methoxy]propanenitrile” is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .科学研究应用
木质素模型化合物中β-O-4键断裂的机理
对二聚非酚性β-O-4型木质素模型化合物酸解的研究揭示了不同的键断裂机理,表明γ-羟甲基的重要性。本研究强调了这些化合物降解中的氢化物转移机理,突出了其在木质素酸解过程中的重要性。这些发现可能对开发更有效的木质素增值方法和可再生化学品生产产生影响(横山,2015)。
膦酸的应用
膦酸及其衍生物由于其与磷酸酯部分的结构类似性以及配位或超分子性质而被广泛应用。这包括生物活性(药物、前药)、骨靶向、超分子或杂化材料的设计、表面功能化、分析目的、医学成像以及作为磷酸抗原。详细介绍了从各种前体合成膦酸,提供了对其在化学、生物学和物理学中广泛应用的见解(Sevrain等人,2017)。
甲氧基苯酚的大气反应性
甲氧基苯酚从木质素热解中释放出来,作为生物质燃烧的潜在示踪剂发挥着重要作用。已经广泛综述了它们的大气反应性,包括气相、颗粒相和水相反应以及二次有机气溶胶 (SOA) 的形成。这项工作对于了解甲氧基苯酚的环境影响和制定减轻生物质燃烧造成的空气污染的策略至关重要(Liu等人,2022)。
属性
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYCIADJUQLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methoxy]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




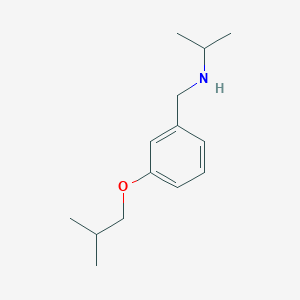
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)


![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)

